

The Pharmacological Profile of 5-Iodo-2-aminoindane (5-IAI): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Iodo-2-aminoindane**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-aminoindane (5-IAI) is a rigid analog of p-iodoamphetamine that has been identified as a research chemical and a novel psychoactive substance.^[1] This technical guide provides an in-depth overview of the pharmacological profile of 5-IAI, consolidating available data on its mechanism of action, receptor binding affinities, and in vitro and in vivo effects. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and monoaminergic signaling.

Introduction

5-IAI emerged in the recreational drug market in the early 2010s as a purported substitute for MDMA.^[2] Structurally, it is a derivative of 2-aminoindane, which constrains the ethylamine side chain of amphetamine-like compounds.^[2] This structural rigidity has made it a compound of interest for structure-activity relationship studies. Developed in the 1990s by a team led by David E. Nichols at Purdue University, 5-IAI was initially investigated for its potential as a non-neurotoxic analog of p-iodoamphetamine (PIA).^[1] This guide synthesizes the current understanding of 5-IAI's pharmacology, presenting quantitative data in a structured format, detailing experimental methodologies, and providing visual representations of its molecular interactions and experimental workflows.

Mechanism of Action

5-IAI primarily acts as a monoamine transporter inhibitor and releasing agent, with a preference for the serotonin transporter (SERT) and norepinephrine transporter (NET) over the dopamine transporter (DAT).^[3] This profile is consistent with its classification as an entactogen, producing effects that are subjectively similar to MDMA.^[2] In addition to its effects on monoamine transporters, 5-IAI also exhibits affinity for several serotonin receptor subtypes, which may contribute to its distinct pharmacological effects compared to other entactogens like MDMA.^[4]

Signaling Pathway of 5-IAI at the Synapse

Caption: Proposed mechanism of 5-IAI at a monoaminergic synapse.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 5-IAI's interaction with monoamine transporters and serotonin receptors.

Table 1: Monoamine Transporter Inhibition and Release

Transporter	Inhibition (IC ₅₀ , nM)	Release (EC ₅₀ , nM)
SERT	251 ± 39	128 ± 10
NET	433 ± 60	5,530 ± 1,010
DAT	2,438 ± 213	1,021 ± 136

Data extracted from Simmller et al., 2014.

Table 2: Serotonin Receptor Binding Affinities

Receptor	Binding Affinity (K _i , nM)
5-HT1A	1,840 ± 150
5-HT2A	2,670 ± 230
5-HT2C	>10,000

Data extracted from Simmller et al., 2014.

Experimental Protocols

The following sections detail the methodologies used in key experiments to characterize the pharmacological profile of 5-IAI.

Radioligand Binding Assays for Serotonin Receptors

These assays determine the affinity of 5-IAI for specific serotonin receptor subtypes.

- Cell Culture and Membrane Preparation:
 - Human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT1A, 5-HT2A, or 5-HT2C receptors are cultured in appropriate media.
 - Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
- Binding Assay:
 - Assays are performed in 96-well plates.
 - Membrane preparations are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A, or [³H]mesulergine for 5-HT2C) and varying concentrations of 5-IAI.
 - Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.
 - Incubation is carried out at a specific temperature for a defined period to reach equilibrium.
- Data Analysis:
 - Bound and free radioligand are separated by rapid filtration through glass fiber filters.
 - Radioactivity retained on the filters is quantified using liquid scintillation counting.

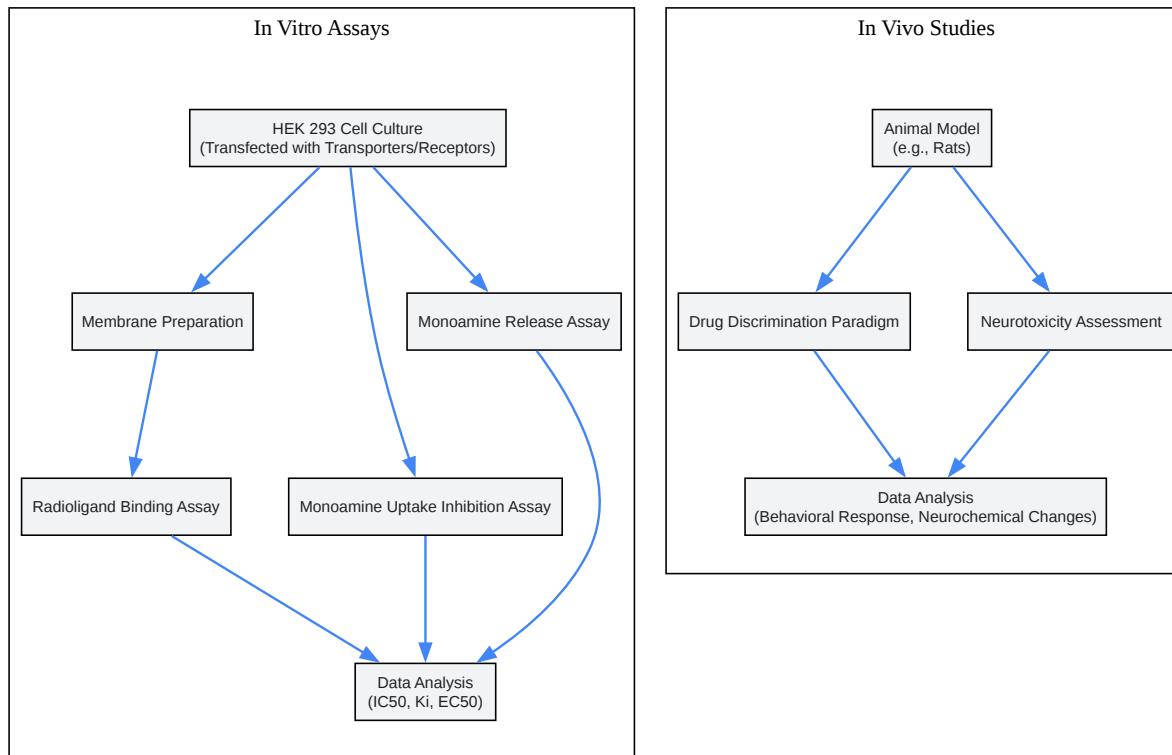
- IC₅₀ values are determined by non-linear regression analysis of the competition binding data.
- Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

In Vitro Monoamine Transporter Uptake and Release Assays

These experiments assess the ability of 5-IAI to inhibit the reuptake of monoamines and to induce their release.

- Cell Culture:
 - HEK 293 cells stably expressing the human SERT, DAT, or NET are used.
- Uptake Inhibition Assay:
 - Cells are pre-incubated with varying concentrations of 5-IAI.
 - A radiolabeled monoamine substrate (e.g., [³H]5-HT, [³H]dopamine, or [³H]norepinephrine) is added, and uptake is allowed to proceed for a short period.
 - Uptake is terminated by washing with ice-cold buffer.
 - The amount of radiolabel accumulated inside the cells is measured by scintillation counting.
 - IC₅₀ values for uptake inhibition are calculated.
- Release Assay:
 - Cells are preloaded with a radiolabeled monoamine.
 - After washing to remove excess radiolabel, cells are incubated with varying concentrations of 5-IAI.
 - The amount of radioactivity released into the supernatant is measured at specific time points.

- EC50 values for monoamine release are determined.



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Caption: General experimental workflow for characterizing 5-IAI.

In Vivo Drug Discrimination Studies

These studies in animal models are used to assess the subjective effects of 5-IAI.

- Animals:
 - Male Sprague-Dawley rats are typically used.
- Training:

- Rats are trained to discriminate between an intraperitoneal injection of a known drug (e.g., MDMA) and saline in a two-lever operant conditioning chamber.
- Pressing one lever after receiving the drug results in a food reward, while pressing the other lever after receiving saline results in a reward.
- Testing:
 - Once the rats have learned to reliably discriminate between the drug and saline, they are tested with various doses of 5-IAI.
 - The percentage of responses on the drug-appropriate lever is measured.
- Data Analysis:
 - Full substitution is considered to have occurred if a dose of 5-IAI results in a high percentage (typically >80%) of responding on the drug-appropriate lever.

Neurotoxicity Assessment

These studies evaluate the potential for 5-IAI to cause long-term damage to serotonergic neurons.

- Animals and Dosing:
 - Rats are administered a high dose of 5-IAI (e.g., 40 mg/kg, subcutaneously).
- Tissue Collection and Analysis:
 - One week after drug administration, the animals are euthanized, and brain regions such as the cortex and hippocampus are dissected.
 - Levels of serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) are measured using high-performance liquid chromatography (HPLC).
 - The density of serotonin transporter sites is determined by radioligand binding assays on brain tissue homogenates using a specific SERT radioligand like [3H]paroxetine.

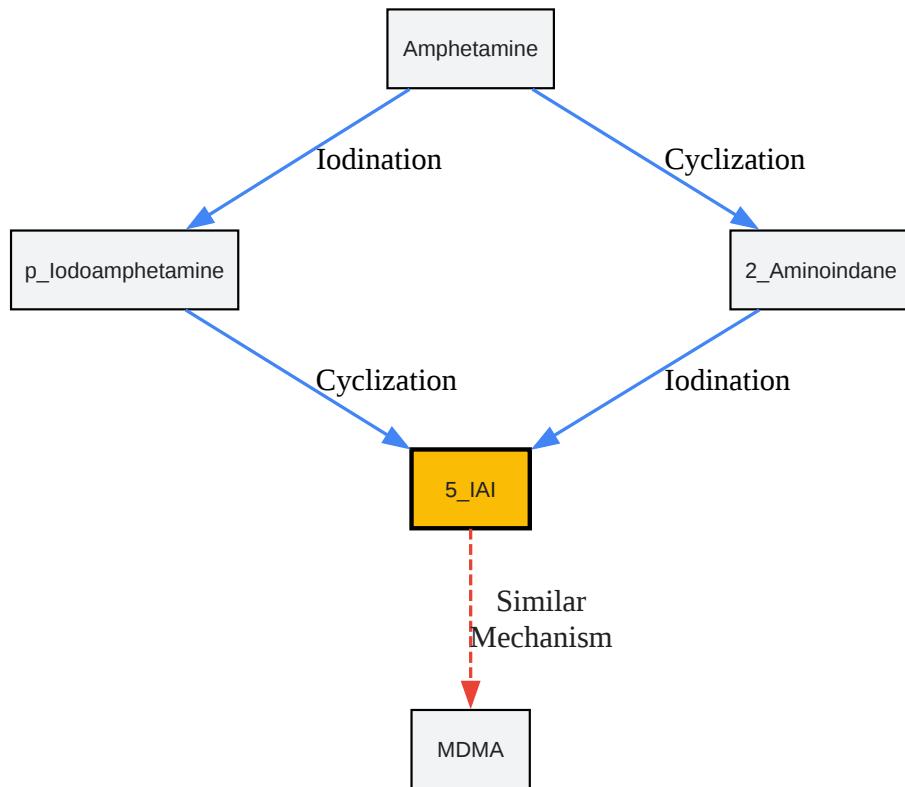
- Data Analysis:

- The levels of 5-HT, 5-HIAA, and SERT density in 5-IAI-treated animals are compared to those in saline-treated control animals to determine if there is a significant reduction, which would be indicative of neurotoxicity.

Discussion and Conclusion

The pharmacological profile of 5-IAI indicates that it is a potent serotonin and norepinephrine releasing agent and reuptake inhibitor, with weaker effects on the dopamine system.^[3] Its ability to substitute for MDMA in drug discrimination studies suggests that it produces similar subjective effects in animals.^[1] Notably, early research suggested that 5-IAI is less neurotoxic to serotonin neurons than its amphetamine analog, p-iodoamphetamine, and MDMA.^[1] However, its affinity for 5-HT receptors, particularly the 5-HT_{2A} receptor, may contribute to a different spectrum of behavioral effects compared to MDMA, potentially including hallucinogen-like properties.^[4]

The data presented in this guide provide a solid foundation for further research into the therapeutic potential and abuse liability of 5-IAI and related aminoindane derivatives. The detailed experimental protocols offer a starting point for researchers wishing to replicate or expand upon these findings. Future studies should aim to further elucidate the role of 5-HT receptor interactions in the overall pharmacological effects of 5-IAI and to conduct more comprehensive long-term neurotoxicity assessments.

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Caption: Structural and functional relationships of 5-IAI.

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- To cite this document: BenchChem. [The Pharmacological Profile of 5-Iodo-2-aminoindane (5-IAI): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145790#pharmacological-profile-of-5-iai-as-a-research-chemical>]

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